N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized from gamma-butyrolactone and ammonia or primary amines . The pyridine ring is then introduced through a series of reactions involving halogenation and nucleophilic substitution . The final step involves the sulfonation of the thiophene ring, which is achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds such as 2-(2-oxopyrrolidin-1-yl)pyridine.
Thiophene sulfonamides: Compounds like thiophene-2-sulfonamide.
Uniqueness
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13-3-1-5-17(13)12-7-11(8-15-10-12)9-16-22(19,20)14-4-2-6-21-14/h2,4,6-8,10,16H,1,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMSLFFEUONJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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